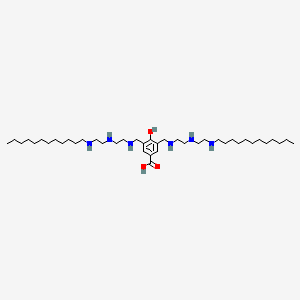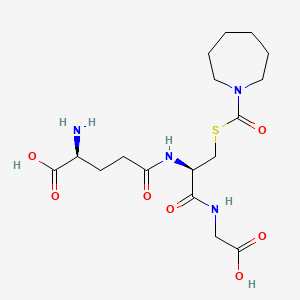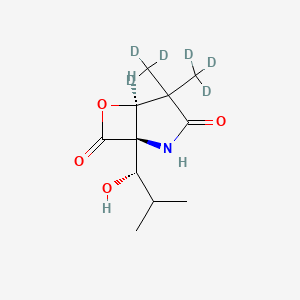![molecular formula C11H8N4 B13826608 [1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains both benzimidazole and triazine moieties.
Métodos De Preparación
The synthesis of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) typically involves the conjugation of benzimidazole with triazine derivatives. One common method is the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes, followed by intramolecular oxidative condensation . Another approach involves the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be promoted using catalysts like copper acetate in Ullmann-type reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pesticides, and surface-active agents.
Mecanismo De Acción
The mechanism of action of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities, including antifungal and anticancer properties.
Triazine derivatives: These compounds contain the triazine moiety and are known for their antiviral and antimicrobial activities.
1,2,4-Triazole derivatives: These compounds have diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C11H8N4 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
(1Z,5Z)-[1,3,5]triazocino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-11-13-8-12-6-3-7-15(10)11/h1-8H/b7-3-,12-6?,13-8- |
Clave InChI |
JMAXKVMEPNQCHI-PNNAQORHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C/3N2/C=C\C=N/C=N3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=CC=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
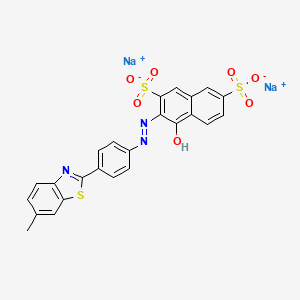
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
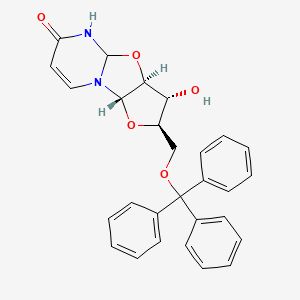
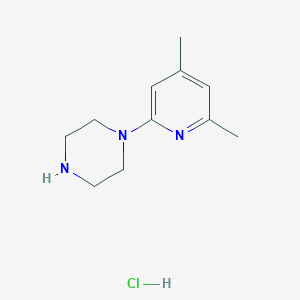
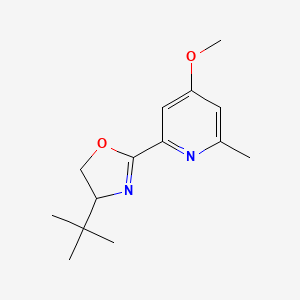
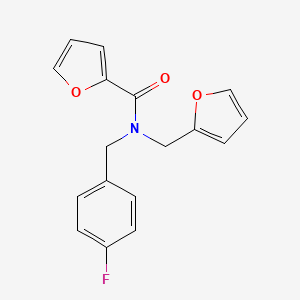


![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
